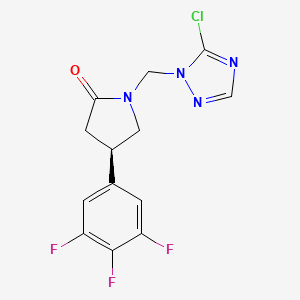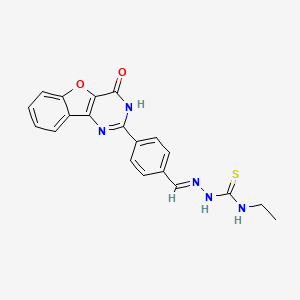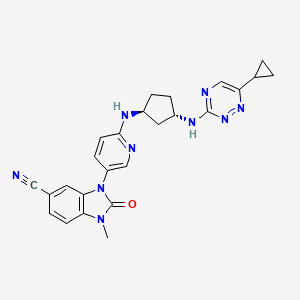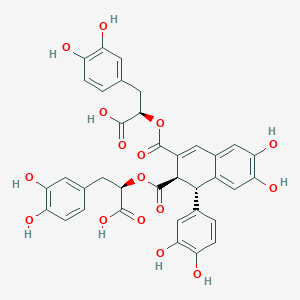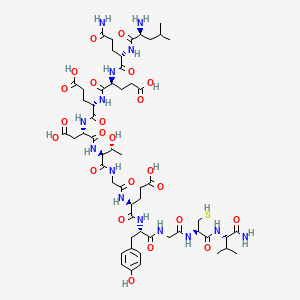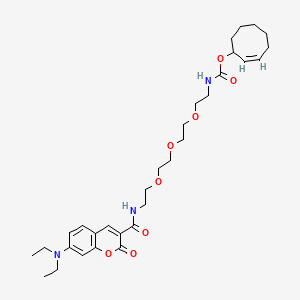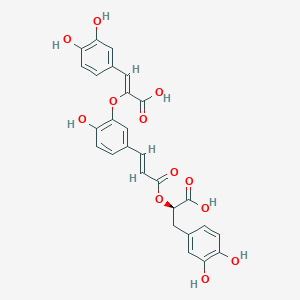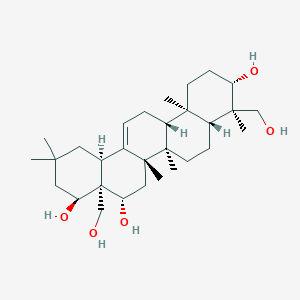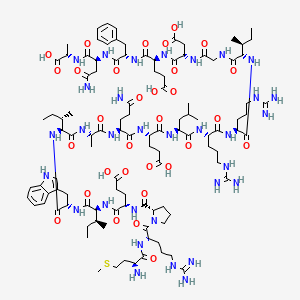![molecular formula C25H33FN8O4 B12373182 2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a purine core substituted with a fluorophenyl group and a pyrazolyl group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolyl group: This step involves the reaction of a suitable hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Attachment of the ethoxyethoxypropyl chain: This step involves the reaction of the pyrazole derivative with a suitable alkylating agent to introduce the ethoxyethoxypropyl chain.
Formation of the purine core: This step involves the cyclization of the intermediate with a suitable formamide derivative to form the purine ring.
Introduction of the fluorophenyl group: This step involves the reaction of the purine derivative with a suitable fluorophenyl halide to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used as a tool to study the biological pathways involving purine metabolism and signaling.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can bind to a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparación Con Compuestos Similares
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one can be compared with other similar compounds, such as:
2-amino-6-chloropurine: A purine derivative with a chlorine substituent instead of a fluorophenyl group.
8-azaguanine: A purine derivative with an azaguanine substituent instead of a pyrazolyl group.
9-benzyladenine: A purine derivative with a benzyl substituent instead of a fluorophenyl group.
Propiedades
Fórmula molecular |
C25H33FN8O4 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C25H33FN8O4/c26-20-5-3-18(4-6-20)16-34-22(30-21-23(34)31-25(28)32-24(21)35)19-15-29-33(17-19)8-2-10-37-12-14-38-13-11-36-9-1-7-27/h3-6,15,17H,1-2,7-14,16,27H2,(H3,28,31,32,35) |
Clave InChI |
MRJXPUCAEDEQAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C3=C(C(=O)NC(=N3)N)N=C2C4=CN(N=C4)CCCOCCOCCOCCCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


